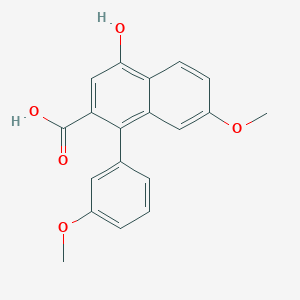

4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid

Description

4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid (hereafter referred to by its full name) is a naphthalene-based carboxylic acid derivative featuring hydroxy and methoxy substituents at positions 4 and 7 of the naphthalene core, along with a 3-methoxyphenyl group at position 1. Its molecular formula is C₁₉H₁₆O₅, and it has demonstrated significant biological activity, particularly as a potent inhibitor of human fatty acid-binding protein 4 (FABP4), with an IC₅₀ of 0.045 µM . The compound’s structure enables strong binding interactions with FABP4, attributed to the hydrophobic methoxy groups and the hydrogen-bonding capacity of the hydroxy and carboxylic acid moieties.

Synthesis: The compound can be synthesized via microwave-assisted reactions, as described in methodologies for analogous naphthalene-2-carboxylic acid derivatives. For example, 3-hydroxynaphthalene-2-carboxylic acid derivatives are prepared by reacting with substituted anilines in chlorobenzene under controlled microwave conditions (e.g., 130°C, 500 W) .

Properties

CAS No. |

7249-84-5 |

|---|---|

Molecular Formula |

C19H16O5 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C19H16O5/c1-23-12-5-3-4-11(8-12)18-15-9-13(24-2)6-7-14(15)17(20)10-16(18)19(21)22/h3-10,20H,1-2H3,(H,21,22) |

InChI Key |

FXEUFXCGLMYGES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=CC(=C2C=C1)O)C(=O)O)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-naphthol.

Condensation Reaction: The initial step involves a condensation reaction between 3-methoxybenzaldehyde and 2-naphthol in the presence of a base such as sodium hydroxide to form an intermediate compound.

Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate to introduce the carboxylic acid functional group.

Methoxylation: The final step involves the methoxylation of the hydroxyl groups using a methylating agent such as dimethyl sulfate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at position 2 undergoes typical acid-derived reactions:

-

Mechanistic Notes : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution. Amidation often requires activating agents like DCC or HOBt to form reactive intermediates .

Transformations of the Hydroxyl Group

The phenolic -OH group at position 4 is reactive under basic or alkylating conditions:

-

Key Insight : Alkylation is regioselective due to the electron-donating methoxy groups, which direct electrophiles to specific positions.

Methoxy Group Reactivity

The methoxy groups at positions 7 and 3’-phenyl exhibit limited reactivity but can undergo demethylation:

-

Challenges : Harsh conditions risk degrading the naphthalene core. Enzymatic methods offer selectivity but require optimization.

Aromatic Coupling Reactions

The naphthalene and phenyl rings enable cross-coupling strategies:

-

Substrate Design : Pre-functionalization (e.g., bromination at position 1) is often required to enable coupling .

Decarboxylation and Ring Modifications

Under high temperatures or radical conditions:

-

Caution : Decarboxylation reduces polarity, complicating purification.

Biological Activity and Derivatives

Reaction-driven modifications enhance bioactivity:

| Derivative | Biological Effect | Mechanism | Source |

|---|---|---|---|

| Amide Analogues | Anti-inflammatory activity | COX-2 inhibition | |

| Ester Prodrugs | Improved bioavailability | Slow hydrolysis in vivo |

Optimization of Reaction Conditions

Critical parameters for high yields:

Scientific Research Applications

4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

- Potency : The target compound’s low IC₅₀ against FABP4 is unmatched in the listed analogs, likely due to its dual methoxy groups enhancing hydrophobic interactions with the protein’s binding pocket .

- Solubility : Compounds with additional hydroxy groups (e.g., 3,5-dihydroxy-2-naphthalenecarboxylic acid) exhibit higher polarity (lower LogP), whereas brominated derivatives (e.g., ) are more lipophilic .

- Synthetic Complexity : Microwave-assisted synthesis (used for the target compound) reduces reaction time compared to conventional methods but requires precise temperature control .

Crystallographic and Structural Insights

The crystal structure of the target compound bound to FABP4 (PDB: 7G02) reveals:

Biological Activity

4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid (CAS No. 7249-84-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with various functional groups, specifically hydroxyl and methoxy groups, which enhance its solubility and reactivity. The molecular formula is , with a molar mass of 324.33 g/mol, a density of 1.308 g/cm³, and a melting point range of 208-209.5 °C .

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity . Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage. The presence of hydroxyl groups contributes to its ability to scavenge reactive oxygen species (ROS), making it a candidate for preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in various studies. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Naphthalene Derivation : Starting from naphthalene derivatives.

- Functionalization : Introduction of hydroxyl and methoxy groups via electrophilic aromatic substitution.

- Carboxylation : Utilizing carboxylic acid derivatives to achieve the final structure.

These synthetic pathways are essential for producing derivatives that may exhibit enhanced biological activity or altered physical properties .

Binding Affinity Studies

Interaction studies have been conducted to evaluate the binding affinity of this compound to various biological targets. Techniques such as molecular docking simulations have been employed to predict how well the compound interacts with enzymes involved in disease pathways, indicating its potential as a lead compound in drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Hydroxy-7-methoxynaphthalene | C16H14O3 | Lacks carboxylic acid; primarily used in organic synthesis |

| 5-Methoxynaphthalene-2-carboxylic acid | C16H14O4 | Similar structure; fewer functional groups limit activity |

| 1-Hydroxynaphthalene | C10H8O | Basic structure; primarily used as an intermediate in dye production |

The presence of multiple methoxy and hydroxyl groups alongside a carboxylic acid functionality enhances the bioactivity of this compound compared to simpler analogs .

Q & A

Q. What are the common synthetic strategies for 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid?

- Methodological Answer : A typical approach involves Friedel-Crafts acylation or coupling reactions to introduce the methoxyphenyl group, followed by ester hydrolysis to yield the carboxylic acid moiety. For example, naphthalene derivatives can be synthesized using phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) as a catalyst under controlled heating (60–80°C) to facilitate regioselective substitution . Post-synthesis, purification via recrystallization (e.g., ethanol) or column chromatography is recommended to isolate the target compound.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy protons at ~δ 3.8–4.0 ppm; aromatic protons split based on substitution patterns).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- FT-IR : Detect functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).

Cross-reference with databases like PubChem or EPA DSSTox for validated spectral data of analogous naphthalene derivatives .

Q. What are the standard protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (category 2A irritation risk) .

- Work under fume hoods to prevent inhalation of aerosols.

- Store in sealed containers away from oxidizers and moisture to ensure stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across different in vivo models?

- Methodological Answer : Conduct a systematic review with inclusion criteria prioritizing dose-response consistency, species-specific metabolic pathways (e.g., cytochrome P450 activity), and exposure duration. For instance, conflicting results in respiratory toxicity (H335 hazard code) may arise from differences in inhalation vs. oral exposure routes; meta-regression can adjust for such variables .

Q. What strategies optimize regioselectivity when introducing multiple methoxy groups onto the naphthalene core?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl [TBS] groups for hydroxyl protection) to direct methoxy substitution.

- Catalytic Systems : Employ Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., MsOH) to enhance selectivity.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (e.g., 8–12 hours at 60°C) .

Q. How does the substitution pattern on the naphthalene ring influence biological activity (e.g., antimicrobial properties)?

- Methodological Answer : Design comparative assays using structurally similar analogs (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid vs. 2-naphthoic acid).

Q. What analytical challenges arise in quantifying this compound in environmental samples, and how can they be mitigated?

- Methodological Answer : Challenges include low detection limits and matrix interference. Solutions:

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective quantification.

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices.

- Internal Standards : Deuterated analogs (e.g., d₃-methoxy derivatives) to correct for ionization variability .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies to assess organ-specific toxicity?

- Methodological Answer :

- Animal Models : Use OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure).

- Endpoints : Histopathology (lung, liver, kidney) and biomarkers (e.g., serum ALT for hepatotoxicity).

- Statistical Analysis : Apply Hill slope models to estimate LD₅₀ and NOAEL (no-observed-adverse-effect level) .

Q. What computational tools are effective in predicting the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

Q. How can researchers validate the compound’s role as a kinase inhibitor in mechanistic studies?

- Methodological Answer :

- Kinase Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) to measure inhibition of ATP binding.

- Crystallography : Co-crystallize the compound with target kinases (e.g., PTPN1) to map binding interactions.

- Mutagenesis : Test activity against kinase mutants to identify critical residues .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.